4-(2-Acetylhydrazino)-3-nitropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

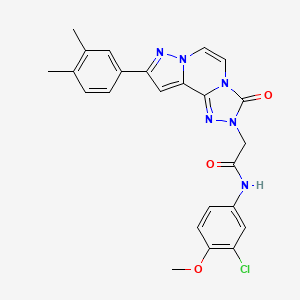

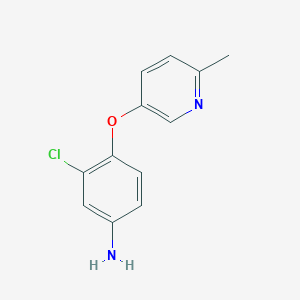

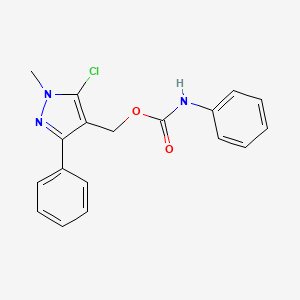

“4-(2-Acetylhydrazino)-3-nitropyridine” is a chemical compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . It also contains an acetylhydrazino group, which consists of a hydrazine (two nitrogen atoms) linked to an acetyl group (a carbon atom double-bonded to an oxygen atom and single-bonded to a methyl group) .

Synthesis Analysis

The synthesis of compounds similar to “4-(2-Acetylhydrazino)-3-nitropyridine” often involves the reaction of suitable aldehydes with hydrazides . The influence of Lewis acids and solvents on the process has been studied .

Molecular Structure Analysis

The molecular structure of “4-(2-Acetylhydrazino)-3-nitropyridine” is likely to be complex due to the presence of multiple functional groups . The compound contains a total of 27 bonds, including 17 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 amidine derivative, and 1 N hydrazine .

Chemical Reactions Analysis

The chemical reactivity of “4-(2-Acetylhydrazino)-3-nitropyridine” can be inferred from similar compounds. For instance, cyanoacetohydrazides can act as both N- and C-nucleophiles, and can react with various reactants to synthesize a variety of polyfunctional heterocyclic compounds .

Scientific Research Applications

Synthesis of Potential Anticancer Agents

4-(2-Acetylhydrazino)-3-nitropyridine derivatives have been explored for their potential in the synthesis of anticancer agents. For instance, studies have investigated the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, derivatives of 4-nitropyridine. These compounds showed significant effects on the proliferation and mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia (Temple et al., 1983).

Electrochemical Reduction Studies

The electrochemical reduction of 4-nitropyridine in aqueous media has been a subject of study. Research in this area focused on understanding the reduction mechanism of aromatic nitro compounds, providing insights into the reaction steps and kinetics (Lacasse et al., 1993).

Oxidative Amination Reactions

The oxidative amination of 3-nitropyridines, including derivatives like 4-acetyl-3-nitropyridine, has been studied. This research explored different conditions to achieve high regioselectivity for substitutions in the para position to the nitro group (Bakke & Svensen, 2001).

Cyclotransformation Studies

Investigations into the cyclotransformation in monocyclic 3-nitropyridin-2(1H)-ones have been conducted. These studies shed light on the interaction of 3-nitropyridine-2(1H)-one and its derivatives with hydrazine hydrate, leading to the formation of pyrazoles and carbodihydrazides (Smolyar & Yutilov, 2008).

N-Nitration Reactions

The N-nitration of secondary amines using 4-chloro-5-methoxy-2-nitropyridazin-3-one has been reported. This research explored the potential of nitro group transfer in producing N-nitramines under mild conditions (Park et al., 2003).

Vibrational Spectral Studies

Studies have also focused on the conformational stability and vibrational spectral analyses of nitropyridine derivatives, enhancing understanding of molecular stability and bond strength in these compounds (Balachandran et al., 2012).

Femtosecond Studies of Charge-Transfer

Femtosecond studies have been conducted to understand the charge-transfer mediated proton transfer in nitropyridine derivatives. This research contributes to the knowledge of excited-state dynamics and intramolecular proton transfer mechanisms (Poór et al., 2006).

Anticoccidial Activity Research

Research on anticoccidial agents has explored the synthesis and activity of nitropyridinecarboxamides and derivatives. These studies aimed to develop potent anticoccidial agents for use in veterinary medicine (Morisawa et al., 1977).

Synthesis Methodologies

The synthesis of nitroanilines and nitropyridines via three-component ring transformation has been a topic of research, emphasizing the importance of nitropyridines as intermediates in the synthesis of biologically active compounds (Le & Nishiwaki, 2018).

Future Directions

Mechanism of Action

Mode of Action

The exact mode of action of N’-(3-nitropyridin-4-yl)acetohydrazide is currently unknown. It is known that acetylhydrazines, a class of compounds to which this molecule belongs, often act by donating an acetyl group to their target molecules . This acetylation can alter the function of the target molecule, leading to various downstream effects.

Biochemical Pathways

Acetylhydrazines are known to be involved in various metabolic processes, including the metabolism of drugs and other xenobiotics . They can also participate in redox reactions, potentially affecting oxidative stress pathways .

Pharmacokinetics

It is known that acetylhydrazines, including hydralazine, undergo extensive first-pass metabolism, with a significant proportion of the drug being metabolized before it reaches systemic circulation . The bioavailability of these drugs can be influenced by factors such as food intake and the individual’s acetylator phenotype .

Result of Action

Based on its structural similarity to other acetylhydrazines, it may have potential antioxidant, anti-inflammatory, and antimicrobial properties .

Action Environment

The action, efficacy, and stability of N’-(3-nitropyridin-4-yl)acetohydrazide can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the individual taking the drug (such as their metabolic rate and acetylator phenotype) .

properties

IUPAC Name |

N'-(3-nitropyridin-4-yl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O3/c1-5(12)9-10-6-2-3-8-4-7(6)11(13)14/h2-4H,1H3,(H,8,10)(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXDFFGWNNDJEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=C(C=NC=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Acetylhydrazino)-3-nitropyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2917785.png)

![(E)-2-cyano-N-(4-ethoxyphenyl)-3-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2917787.png)

![3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2917788.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide](/img/structure/B2917796.png)

![N-Benzyl-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2917799.png)

![2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B2917801.png)